molecular formula C8H6N2OS2 B1487955 6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1432103-84-8

6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1487955
M. Wt: 210.3 g/mol
InChI Key: MCZFLUPNHJBCFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a suitable diamine with a compound containing the thioxo group. The thiophen-3-yl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the thioxo group. The electronic properties of the molecule would be influenced by the heteroatoms (nitrogen in the pyrimidine ring and sulfur in the thiophene ring and the thioxo group). These heteroatoms have lone pairs of electrons that can participate in resonance, affecting the distribution of electron density in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heteroatoms and the thioxo group. The nitrogen atoms in the pyrimidine ring could act as nucleophiles in reactions with electrophiles. The sulfur atom in the thioxo group could potentially be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heteroatoms and the thioxo group could affect its polarity, solubility, and spectral properties .

Scientific Research Applications

Antimicrobial Applications

  • A study by Gomha et al. (2018) discusses the synthesis of novel triazolopyrimidines and pyridotriazolopyrimidinones using a compound structurally similar to the target compound, showing mild antimicrobial activities Gomha et al., 2018.
  • El-Shwiniy et al. (2020) synthesized metal complexes with a similar structure for potential use in antimicrobial and anticancer applications El-Shwiniy et al., 2020.

Anticancer Applications

  • Gerçek et al. (2022) synthesized novel compounds from similar structures for treating variola virus, with promising binding free energies suggesting potential as an alternative to existing drugs Gerçek et al., 2022.
  • Hafez and El-Gazzar (2017) created novel thienopyrimidine derivatives showing potent anticancer activity on various human cancer cell lines Hafez & El-Gazzar, 2017.

Synthetic Applications

  • Kökbudak et al. (2020) described the synthesis and cytotoxic activities of thioxopyrazolopyrimidinone derivatives, underlining their relevance in cancer research Kökbudak et al., 2020.
  • Patel and Patel (2017) synthesized chalcone derivatives with potential antibacterial and antifungal activities Patel & Patel, 2017.

Other Applications

  • Singh et al. (2016) investigated the corrosion inhibition properties of thiopyrimidine derivatives, demonstrating their effectiveness as corrosion inhibitors Singh et al., 2016.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For example, it could be interesting to explore its use in the development of new materials or pharmaceuticals .

properties

IUPAC Name

2-sulfanylidene-6-thiophen-3-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS2/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZFLUPNHJBCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Citations

For This Compound
1
Citations
D Rotili, V Carafa, D Tarantino, G Botta… - Bioorganic & medicinal …, 2011 - Elsevier
In this report we describe the synthesis and biological characterization of two series of sirtuins’ inhibitors (SIRTi), designed as simplification products of the previously reported SIRT1-…
Number of citations: 35 www.sciencedirect.com

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